Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
Description
Significance of Benzoxazole (B165842) Scaffolds in Advanced Chemical Systems
The benzoxazole scaffold, a fusion of a benzene (B151609) and an oxazole (B20620) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its recurring presence in a multitude of biologically active compounds. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. wisdomlib.orgdergipark.org.trmdpi.com Their versatility allows them to serve as foundational building blocks for designing ligands that can selectively target a wide array of enzymes and receptors. dergipark.org.tr The planar, aromatic nature of the benzoxazole ring system also makes it a valuable component in the development of functional materials, such as optical brighteners. wikipedia.org
Rationale for Investigating Bis(benzoxazole) Derivatives with Thioether Linkages
A thioether linkage, as seen in Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, is of particular interest for several reasons. The presence of sulfur atoms in the linker can influence the molecule's electronic properties and provides potential sites for coordination with metal ions. vulcanchem.com Furthermore, studies on related structures, such as benzoxazole-linked 1,3,5-triazine (B166579) thioethers, have indicated that the thioether bridge is a viable component in the design of compounds with potent anticancer activities. worldscientificnews.com The flexibility of the ethanediyl chain in the linker allows the two benzoxazole units to adopt various spatial orientations, which can be advantageous for binding to biological targets.
Overview of Current Research Trajectories Pertaining to the Chemical Compound
While specific research focusing exclusively on Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- is still emerging, the broader field of bis(benzoxazole) chemistry is an active area of investigation. Current research trajectories are largely centered on the synthesis of novel derivatives and the evaluation of their biological activities. Scientists are exploring the impact of different substituents on the benzoxazole rings and varying the length and composition of the linker chain to establish structure-activity relationships. bohrium.com The primary goals of these studies are the discovery of new therapeutic agents, particularly for cancer and infectious diseases. tandfonline.comresearchgate.net Molecular docking studies are also being employed to understand the potential mechanisms of action by which these compounds exert their biological effects. tandfonline.com
A plausible synthetic route for Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- involves a two-step process. The first step is the formation of a 2-mercaptobenzoxazole (B50546) precursor from the reaction of 2-aminophenol (B121084) with carbon disulfide. The second step is the bridging of two of these precursor units with 1,2-dibromoethane. vulcanchem.com
Table 1: Plausible Synthesis Scheme
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Aminophenol | Carbon disulfide, Base | 2-Mercaptobenzoxazole |
Scope and Objectives of a Comprehensive Scholarly Analysis
A comprehensive scholarly analysis of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- would be a valuable contribution to the scientific literature. The primary objectives of such a review would be to:
Systematically document all reported methods for the synthesis and characterization of the title compound and its close analogs.
Compile and critically evaluate all available data on its physicochemical properties and biological activities. This would involve creating detailed data tables to compare its efficacy against various cell lines or microbial strains with that of other bis(benzoxazole) derivatives.
Analyze structure-activity relationships by comparing the biological effects of this compound with derivatives having different linkers or substituents. This would provide insights for the rational design of more potent and selective molecules.
Identify knowledge gaps and propose future research directions to fully elucidate the therapeutic and technological potential of this promising chemical entity.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | CAS Number | Molecular Formula |
|---|---|---|---|
| Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- | 2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoxazole | 101291-22-9 | C16H12N2O2S2 |
| 2-Aminophenol | 2-Aminophenol | 95-55-6 | C6H7NO |
| Carbon disulfide | Carbon disulfide | 75-15-0 | CS2 |
| 2-Mercaptobenzoxazole | 1,3-Benzoxazole-2-thiol | 2382-96-9 | C7H5NOS |
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c1-3-7-13-11(5-1)17-15(19-13)21-9-10-22-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCKUPLIICONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364672 | |
| Record name | Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101291-22-9 | |
| Record name | Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Systematic Nomenclature and Structural Characterization Methodologies for Benzoxazole, 2,2 1,2 Ethanediylbis Thio Bis
Formal IUPAC Nomenclature and Related Chemical Abstracts Service Designations
The compound with the structure featuring two benzoxazole (B165842) rings linked by an ethane-1,2-diylbis(sulfanediyl) bridge is systematically identified in chemical literature. While its Chemical Abstracts Service (CAS) Registry Number is not consistently cited, its molecular identity is well-established. The formal name, "Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-," is a standard designation used for indexing. An alternative and commonly used name for this compound is 1,2-bis(benzoxazol-2-ylthio)ethane. sirjana.inresearchgate.net
The fundamental properties of this molecule are derived from its chemical formula, C₁₆H₁₂N₂O₂S₂. This composition corresponds to a molecular weight of approximately 328.41 g/mol .
Table 1: Chemical Identity of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
| Identifier | Value |
| Systematic Name | Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- |
| Common Name | 1,2-bis(benzoxazol-2-ylthio)ethane |
| Molecular Formula | C₁₆H₁₂N₂O₂S₂ |
| Molecular Weight | 328.41 g/mol |
Advanced Spectroscopic Methodologies for Structural Elucidation
Although specific experimental NMR spectra for this compound are not widely published, the expected spectral features can be predicted based on its molecular structure and data from analogous benzoxazole derivatives. nih.govrsc.org
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct sets of signals. The aromatic protons on the two equivalent benzoxazole rings would appear as a complex multiplet pattern in the downfield region, typically between δ 7.0 and 8.0 ppm. nih.gov The four protons of the ethylene (B1197577) bridge (-S-CH₂-CH₂-S-) are chemically equivalent due to the molecule's symmetry and would therefore be expected to produce a single, sharp singlet in the aliphatic region, estimated to be around δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on all unique carbon environments. Distinct signals would be anticipated for the aliphatic ethylene bridge carbons and the aromatic carbons of the benzoxazole units. The carbon atom of the C=N bond within the oxazole (B20620) ring is expected to be the most downfield signal among the aromatic carbons.
2D NMR Techniques : Should a full structural assignment be required, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These methods would unambiguously establish the connectivity between protons and carbons, confirming the proposed structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 (multiplet) |
| Ethylene Bridge (-CH₂-) | 3.5 - 4.0 (singlet) | |
| ¹³C | Aromatic (Ar-C) | 110 - 155 |
| Oxazole (C=N) | 160 - 165 | |
| Ethylene Bridge (-CH₂-) | 30 - 40 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within the molecule. Studies on 1,2-bis(benzoxazol-2-ylthio)ethane and related structures have utilized IR spectroscopy to confirm their synthesis. sirjana.innih.gov The spectrum provides a unique fingerprint based on the vibrational modes of the molecule's covalent bonds.
Key characteristic absorption bands expected in the IR spectrum include:
Aromatic C-H stretching : Weak to medium bands typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching : Medium bands in the 2850-2960 cm⁻¹ region from the ethylene bridge.
C=N stretching : A strong absorption characteristic of the oxazole ring, generally found in the 1620-1660 cm⁻¹ range. esisresearch.org
Aromatic C=C stretching : Multiple bands in the 1450-1600 cm⁻¹ region.
C-O-C stretching : Asymmetric and symmetric stretching of the ether linkage within the oxazole ring, appearing around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. esisresearch.org
C-S stretching : A weaker band in the fingerprint region, typically between 600-750 cm⁻¹, indicative of the thioether linkage. sirjana.in
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H stretch | -CH₂- | 2850 - 2960 |
| Imine C=N stretch | -N=C-O- | 1620 - 1660 |
| Aromatic C=C stretch | Ar C=C | 1450 - 1600 |
| Asymmetric C-O-C stretch | Ar-O-C | ~1250 |
| Thioether C-S stretch | -CH₂-S- | 600 - 750 |
Mass spectrometry is a powerful tool for determining the precise molecular weight and gaining structural information through fragmentation analysis. The calculated monoisotopic mass of C₁₆H₁₂N₂O₂S₂ is 328.0446 Da.
Cleavage of the C-S bonds : This would be a primary fragmentation route, leading to the formation of ions corresponding to the benzoxazol-2-ylthio moiety and the remaining fragment.
Cleavage of the central C-C bond : Scission of the ethylene bridge would result in fragments corresponding to the benzoxazol-2-ylthiomethyl radical or cation.
Fragmentation of the benzoxazole ring : Subsequent fragmentation of the heterocyclic ring system itself can also occur, providing further structural confirmation.
Analysis of similar bis-benzoxazole structures supports the rationalization of fragmentation mechanisms to aid in spectral interpretation. nih.gov
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A study by Mohammed et al. successfully characterized the crystal structure of 1,2-bis-(benzoxazole-2-thio)ethane. sirjana.inresearchgate.net The analysis confirmed the molecular connectivity and provided detailed geometric parameters. The compound was found to crystallize in a monoclinic system with the space group P2₁/n, which is a common arrangement for organic molecules. This crystallographic data offers unambiguous proof of the compound's structure and conformation in the solid state.
Table 4: Crystallographic Data for 1,2-bis(benzoxazol-2-ylthio)ethane sirjana.inresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 5.8016(3) Å |
| b | 10.1547(5) Å |
| c | 12.3050(6) Å |
| α | 90° |
| β | 95.724(2)° |
| γ | 90° |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification and purity assessment of synthesized organic compounds like Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-.
Thin-Layer Chromatography (TLC) : TLC is routinely used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity and the number of components in a mixture. ijpbs.com
Column Chromatography : For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase is the standard method. nih.govmdpi.com A suitable solvent system (eluent), typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is used to separate the desired compound from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in the reverse-phase mode, is a highly effective technique for the final purity analysis of benzoxazole derivatives. google.com It can provide quantitative data on purity and can also be scaled up for preparative separations to obtain highly pure samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is frequently employed to monitor the disappearance of reactants and the appearance of products during synthesis, as well as to assess the purity of the final compound by detecting any residual starting materials or byproducts.
For a molecule like Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, a high-temperature capillary column would likely be required due to the compound's relatively high molecular weight and boiling point. The mass spectrometer detector provides confirmation of the compound's identity through its characteristic mass spectrum, which is generated by electron ionization. Key fragments would correspond to the benzoxazole moiety and the dithioethane bridge, allowing for unambiguous identification. While specific GC-MS application notes for the title compound are not prevalent, data is available for its key precursor, 2-mercaptobenzoxazole (B50546), which serves as a reference for developing a suitable method. nih.gov The monitoring of the reaction would involve tracking the depletion of the 2-mercaptobenzoxazole peak and the emergence of the new, higher retention time peak corresponding to the target molecule.
Table 1: Representative GC-MS Parameters for Analysis of Benzoxazole Precursors
| Parameter | Value |
|---|---|
| Instrument | GC-MS Spectrometer |
| Column | Capillary Column (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Note: This table represents typical starting parameters for analyzing benzoxazole-related compounds; optimization for Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- would be necessary.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of benzoxazole derivatives, particularly for compounds with lower volatility or thermal sensitivity. sielc.comsielc.com Given the hydrophobic nature of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, a reverse-phase HPLC (RP-HPLC) method is the most appropriate approach. vulcanchem.com
In an analytical context, RP-HPLC can be used to determine the purity of a sample with high accuracy. A C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and water. sielc.comsielc.com Detection is commonly achieved using a UV-Vis detector, as the benzoxazole rings contain chromophores that absorb strongly in the UV region.
For preparative separations, the analytical method can be scaled up by using a larger column and a higher flow rate. This allows for the isolation of the pure compound from unreacted starting materials or synthetic byproducts, which is crucial for obtaining a high-purity final product. sielc.comsielc.com The mobile phase may be modified to be compatible with mass spectrometry (e.g., by replacing phosphoric acid with formic acid) for LC-MS applications. sielc.com
Table 2: Typical HPLC Conditions for Benzoxazole Derivatives
| Parameter | Analytical Separation | Preparative Separation |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 60-95% Acetonitrile) | Isocratic or Gradient (scaled from analytical) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detector | UV-Vis at 254 nm | UV-Vis at 254 nm |
| Injection Volume | 5-20 µL | 1-5 mL |
Note: This table is based on established methods for similar bis-benzoxazole compounds and serves as a guide for method development. sielc.comsielc.com
Theoretical and Computational Studies on Benzoxazole, 2,2 1,2 Ethanediylbis Thio Bis
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide deep insights into the electronic structure and inherent reactivity of Benzoxazole (B165842), 2,2'-[1,2-ethanediylbis(thio)]bis-.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate a higher propensity for the molecule to engage in chemical reactions. For benzoxazole derivatives, DFT calculations are frequently used to determine these energy levels. For instance, studies on various functionalized benzoxazoles have shown how different substituent groups can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. researchgate.net In a series of thieno[2,3-d]pyrimidine (B153573) derivatives, it was observed that compounds with lower HOMO-LUMO gaps exhibited increased reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Heterocyclic Compounds (Calculated via DFT) This table presents data from related compounds to illustrate the typical values obtained from DFT calculations, as specific data for Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- is not available.
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Thieno[2,3-d]pyrimidine derivative 4a | - | - | 3.75 nih.gov |
| Thieno[2,3-d]pyrimidine derivative 4c | - | - | 3.18 nih.gov |
| Thieno[2,3-d]pyrimidine derivative 4f | - | - | 3.15 nih.gov |
| 1,3-Benzoxazole | - | - | 3.98 researchgate.net |
| 1,3-Benzoxazole derivative III | - | - | 3.31 researchgate.net |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
In the case of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole rings, indicating their role as Lewis basic centers. The sulfur atoms in the linker could also exhibit regions of negative potential. Such analyses are crucial in understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule might interact with biological targets or other reactants. rsc.org DFT calculations can also provide Mulliken or Natural Bond Orbital (NBO) charges for each atom, offering a quantitative measure of the charge distribution.
Molecular Dynamics Simulations for Conformational Analysis and Interconversion Pathways
While DFT calculations are excellent for understanding the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and the pathways for interconversion between different stable states. acs.org
The flexible ethanediylbis(thio) linker in Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- allows for considerable conformational freedom. The two benzoxazole units can rotate relative to each other, leading to various conformers with different energies. MD simulations, often in conjunction with DFT calculations, can be used to identify the most stable conformers and to calculate the energy barriers for rotation around the single bonds in the linker. diva-portal.org
For example, a comprehensive theoretical study on a bis(benzoxazole)-based overcrowded alkene revealed the existence of four different stable conformers that interconvert through single-bond rotations. diva-portal.org DFT calculations were employed to determine the energies of the minima and the transition states, providing a detailed map of the interconversion pathways and their associated energy barriers. diva-portal.org A similar approach for Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- would involve identifying key dihedral angles in the linker and mapping the potential energy surface as a function of their rotation to determine rotational barriers and the relative stability of different conformations.
MD simulations can be performed for both the electronic ground state and excited states. Ground-state MD simulations are useful for understanding the conformational dynamics at a given temperature. Excited-state MD simulations, on the other hand, can model the behavior of the molecule after it absorbs light, which is crucial for understanding its photochemical properties. rug.nl
In the study of the bis(benzoxazole)-based overcrowded alkene, excited- and ground-state MD simulations were used to elucidate its dynamic behavior, including a photochemical E-Z isomerization. diva-portal.org These simulations showed that the isomerization is directional and leads to a mixture of metastable isomers. diva-portal.org Such studies can reveal complex molecular motions and reaction pathways that are not apparent from static calculations alone.
Prediction of Spectroscopic Signatures and Validation Against Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. DFT calculations can be used to predict various types of spectra, including infrared (IR), Raman, and UV-Vis absorption spectra.
For instance, the vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of vibrational modes. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. frontiersin.org In a study of novel benzoxazole derivatives, TD-DFT calculations were used to simulate the electronic spectra, which showed excellent agreement with experimental data, with deviations of less than 2% in the predicted absorption maxima when solvation effects were considered.
For Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, computational prediction of its IR and UV-Vis spectra would be a valuable step in its characterization. A strong correlation between the calculated and experimentally measured spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.
Computational Design and Exploration of Novel Derivatives
The rational design of novel derivatives of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- is significantly enhanced by the application of theoretical and computational chemistry. These in silico methods provide a powerful platform for predicting the biological activities and physicochemical properties of new molecular entities, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are instrumental in exploring the vast chemical space and understanding the molecular basis of action for benzoxazole-based compounds.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are pivotal in elucidating the correlation between the structural features of benzoxazole derivatives and their biological activities. By employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can construct predictive models based on a series of known active compounds. nih.govrsc.org These models generate contour maps that visualize the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecular scaffold. nih.gov For instance, studies on various benzoxazole derivatives have demonstrated the predictive power of 3D-QSAR in designing potent anticancer agents. nih.govrsc.org The statistical validation of these models, often yielding high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), confirms their reliability for predicting the activity of newly designed compounds. figshare.comx-mol.net This approach allows for the strategic placement or modification of functional groups on the benzoxazole rings or the linker of the parent compound to enhance biological efficacy.
Molecular docking is another cornerstone of computational design, used to predict the preferred orientation of a ligand when bound to a specific protein target. This technique has been successfully applied to various benzoxazole derivatives to identify their potential biological targets and to understand the key molecular interactions that govern their binding affinity. nih.govnih.govresearchgate.net Prominent targets for benzoxazole scaffolds include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in cancer, and Cyclooxygenase-2 (COX-2), an important enzyme in inflammation. nih.govnih.govnih.gov
Docking studies have revealed that benzoxazole derivatives can form crucial hydrogen bonds and hydrophobic interactions within the active sites of these proteins. For example, in the case of VEGFR-2, key interactions often involve amino acid residues such as Cys919 in the hinge region and Glu885 and Asp1046 in the DFG motif. nih.gov By analyzing these interactions, novel derivatives of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- can be designed to optimize binding and, consequently, inhibitory activity. The binding affinity is often quantified by a docking score, which helps in ranking potential drug candidates. researchgate.net
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complexes over time. MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of key interactions identified through docking and helping to refine the binding mode. A consistent and stable interaction profile throughout the simulation lends greater confidence to the proposed mechanism of action and the design of the novel derivative. nih.govrsc.org
Coordination Chemistry and Metal Complexes of Benzoxazole, 2,2 1,2 Ethanediylbis Thio Bis
Ligand Design Principles: Tetradentate Binding Modes of the Chemical Compound
Benzoxazole (B165842), 2,2'-[1,2-ethanediylbis(thio)]bis- is a potentially tetradentate ligand, possessing four donor atoms: two nitrogen atoms from the benzoxazole rings and two sulfur atoms from the thioether linkage. The flexible 1,2-ethanediylbis(thio) bridge allows the two benzoxazole moieties to orient themselves in a manner that can facilitate simultaneous coordination to a single metal center.
The design of this ligand incorporates both hard (nitrogen) and soft (sulfur) donor atoms, making it suitable for coordination with a variety of transition metals that exhibit borderline hard-soft acid behavior. The spatial arrangement of these donor atoms allows for the formation of stable five- or six-membered chelate rings upon complexation, which is entropically favored. While the structure strongly suggests a tetradentate N,N,S,S coordination, some studies on analogous structures have also pointed towards a bidentate coordination mode involving only the two sulfur atoms, particularly when other coordinating species are present in the reaction medium. ijerjournal.comsirjana.inresearchgate.net
Synthesis and Stoichiometry of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pt(II/III))
The synthesis of transition metal complexes with Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- is typically achieved through the direct reaction of the ligand with the corresponding metal salts in a suitable solvent, often an alcohol. sirjana.in For the divalent transition metals Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)), the reaction proceeds with a 1:1 metal-to-ligand molar ratio, yielding complexes with the general formula [M(L)Cl₂], where L represents the benzoxazole ligand. ijerjournal.comsirjana.inresearchgate.net
These complexes are generally stable under atmospheric conditions and exhibit solubility in polar organic solvents like DMF and DMSO. sirjana.in
Detailed literature searches did not yield specific information on the synthesis and stoichiometry of Platinum (Pt(II/III)) complexes with Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-.
Table 1: Synthesis and Stoichiometry of Transition Metal Complexes
| Metal Ion | General Synthetic Method | Metal:Ligand Stoichiometry | General Formula |
|---|---|---|---|
| Co(II) | Direct reaction of CoCl₂·6H₂O with the ligand in ethanol. sirjana.in | 1:1 ijerjournal.comsirjana.inresearchgate.net | [Co(L)Cl₂] ijerjournal.comsirjana.inresearchgate.net |
| Ni(II) | Direct reaction of NiCl₂·6H₂O with the ligand in ethanol. sirjana.in | 1:1 ijerjournal.comsirjana.inresearchgate.net | [Ni(L)Cl₂] ijerjournal.comsirjana.inresearchgate.net |
| Cu(II) | Direct reaction of CuCl₂·2H₂O with the ligand in ethanol. sirjana.in | 1:1 ijerjournal.comsirjana.inresearchgate.net | [Cu(L)Cl₂] ijerjournal.comsirjana.inresearchgate.net |
| Zn(II) | Direct reaction of ZnCl₂ with the ligand in ethanol. sirjana.in | 1:1 ijerjournal.comsirjana.inresearchgate.net | [Zn(L)Cl₂] ijerjournal.comsirjana.inresearchgate.net |
| Pt(II/III) | Information not available in the searched literature. | Information not available in the searched literature. | Information not available in the searched literature. |
Investigation of Coordination Geometries and Electronic Configurations
Based on spectral and magnetic data, tetrahedral coordination geometries have been proposed for the Co(II), Ni(II), Cu(II), and Zn(II) complexes. ijerjournal.comsirjana.inresearchgate.net In these structures, the metal ion is coordinated to the donor atoms of the ligand and two chloride ions. Infrared spectral data have suggested that the ligand may behave in a bidentate fashion, coordinating through the two sulfur atoms, with the chloride ions completing the tetrahedral sphere. ijerjournal.comsirjana.inresearchgate.net
Co(II) Complex : The electronic configuration for a tetrahedral Co(II) ion is (e)⁴(t₂)³.
Ni(II) Complex : For a tetrahedral Ni(II) ion, the electronic configuration is (e)⁴(t₂)⁴.
Cu(II) Complex : A tetrahedral Cu(II) ion has an electronic configuration of (e)⁴(t₂)⁵.
Zn(II) Complex : The Zn(II) ion has a completely filled d-shell, with an electronic configuration of (e)⁴(t₂)⁶.
Electrochemical Behavior of Metal-Ligand Systems
The redox potentials of transition metal complexes are influenced by the nature of the ligand, the coordination geometry, and the electronic properties of the metal center. researchgate.net For complexes of Co(II), Ni(II), and Cu(II), quasi-reversible one-electron transfer processes corresponding to the M(II)/M(I) or M(III)/M(II) redox couples are often observed. ekb.eganalis.com.my The specific potential at which these electron transfers occur provides insight into the stability of the different oxidation states of the metal within the complex. For instance, ligands that are strong sigma-donors tend to stabilize higher oxidation states, shifting the redox potential to more negative values.
Cyclic voltammetry is a powerful technique to probe the redox behavior of metal complexes. sathyabama.ac.in A typical cyclic voltammogram for a quasi-reversible one-electron transfer process would show a pair of peaks corresponding to the oxidation and reduction of the metal center. ekb.eg The separation between the anodic and cathodic peak potentials (ΔEp) can provide information about the rate of electron transfer. Chronoamperometry can be used to determine the diffusion coefficients of the electroactive species and to study the kinetics of chemical reactions coupled to the electron transfer process. Studies on related benzoxazole-containing metal complexes have utilized these techniques to elucidate their electrochemical properties. nih.gov
Spectroscopic Analysis of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)
Spectroscopic techniques are essential for elucidating the structure and electronic properties of these metal complexes.
UV-Vis Spectroscopy : The electronic spectra of the Co(II), Ni(II), and Cu(II) complexes provide evidence for their coordination environment. Tetrahedral Co(II) complexes typically exhibit multiple absorption bands in the visible region corresponding to d-d transitions. Similarly, the electronic spectrum of a tetrahedral Ni(II) complex shows characteristic absorption bands. The position and intensity of these bands are indicative of the ligand field strength and the coordination geometry.
EPR Spectroscopy : Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The EPR spectrum of a Cu(II) complex can provide detailed information about the geometry of the complex and the nature of the metal-ligand bonding. mdpi.com The g-tensor values are characteristic of the electronic ground state of the Cu(II) ion. mdpi.com
Magnetic Susceptibility : Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a metal complex, which in turn provides information about its electronic configuration and geometry. The measured magnetic moments for the complexes of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- are consistent with high-spin tetrahedral geometries. ijerjournal.comsirjana.inresearchgate.net
Table 2: Magnetic Susceptibility Data for Transition Metal Complexes
| Metal Complex | Magnetic Moment (μeff) in Bohr Magnetons (B.M.) | Number of Unpaired Electrons | Proposed Geometry |
|---|---|---|---|
| [Co(L)Cl₂] | 4.34 - 4.67 ijerjournal.comresearchgate.net | 3 | Tetrahedral ijerjournal.comsirjana.inresearchgate.net |
| [Ni(L)Cl₂] | 2.04 - 3.01 ijerjournal.comresearchgate.net | 2 | Tetrahedral ijerjournal.comsirjana.inresearchgate.net |
| [Cu(L)Cl₂] | 2.04 - 2.19 ijerjournal.comresearchgate.net | 1 | Tetrahedral ijerjournal.comsirjana.inresearchgate.net |
| [Zn(L)Cl₂] | Diamagnetic ijerjournal.comresearchgate.net | 0 | Tetrahedral ijerjournal.comsirjana.inresearchgate.net |
Reactivity Profiles and Specialized Transformations of Benzoxazole, 2,2 1,2 Ethanediylbis Thio Bis
Photochemical Reactions and Isomerization Pathways
Research on analogous compounds such as (E)-4,4′-Bis(1,3-benzoxazol-2-yl)stilbene (BBS) has shown that the excited state can be deactivated through fluorescence and trans-cis photoisomerization. researchgate.net In solution, BBS exhibits high fluorescence quantum yields. researchgate.net Besides fluorescence, the primary deactivation pathway for the excited state of BBS is photoisomerization. researchgate.net It has also been observed that the stilbene (B7821643) moiety within BBS can undergo photocleavage, leading to the formation of an aldehyde photoproduct which can be subsequently oxidized to a carboxylic acid. researchgate.net
Another related compound, 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), is a known fluorescent brightener with excellent UV-Visible absorption and fluorescence properties. sigmaaldrich.com The photophysics of BBT have been extensively studied to understand its potential as a universal fluorophore. researchgate.net Theoretical investigations into the photochemical isomerization of similar heterocyclic systems like indoxazene and isoxazole (B147169) suggest that the reaction pathways often proceed from the reactant to the Franck-Condon region, followed by a conical intersection to yield the photoproduct. nih.gov These studies highlight the crucial role of conical intersections in the phototransposition of various heterocycles. nih.gov
For Benzoxazole (B165842), 2,2'-[1,2-ethanediylbis(thio)]bis-, it is plausible that irradiation with UV light could lead to excitation of the benzoxazole rings. Potential deactivation pathways could include fluorescence and non-radiative decay. Isomerization, similar to that observed in stilbene-containing benzoxazoles, is less likely given the saturated ethanediylbis(thio) linker. However, cleavage of the C-S or S-S bonds within the linker upon photoexcitation cannot be ruled out, potentially leading to radical intermediates and subsequent rearrangement or degradation products.
Table 1: Potential Photochemical Reactions of Benzoxazole Derivatives
| Reaction Type | Description | Example Compound |
| Photoisomerization | Reversible or irreversible change in the geometric arrangement of the molecule upon light absorption. | (E)-4,4′-Bis(1,3-benzoxazol-2-yl)stilbene |
| Photocleavage | Breaking of chemical bonds induced by the absorption of light. | (E)-4,4′-Bis(1,3-benzoxazol-2-yl)stilbene |
| Fluorescence | Emission of light by a substance that has absorbed light or other electromagnetic radiation. | 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene |
Thermal-Induced Transformations and Rearrangements
The thermal stability and reactivity of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- are dictated by the robustness of the benzoxazole rings and the ethanediylbis(thio) linker. Studies on the thermal decomposition of benzoxazole itself, conducted in a single-pulse shock tube between 1000-1350 K, have identified major products such as o-hydroxybenzonitrile and cyclopentadiene (B3395910) carbonitrile. nih.gov This indicates that at very high temperatures, the benzoxazole ring can undergo significant fragmentation and rearrangement. nih.gov
The thioether linkages in the subject molecule are also susceptible to thermal transformation. While specific data on this compound is unavailable, research on the thermal rearrangement of related thiocarbonyl-stabilized triphenylphosphonium ylides suggests that intramolecular reactions involving sulfur can occur. mdpi.com For instance, the thermal behavior of these ylides can lead to the formation of transient λ5-1,2-thiaphosphete intermediates. mdpi.com In the context of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, heating could potentially induce cleavage of the C-S bonds or rearrangement of the thioether bridge.
Table 2: Products of Thermal Decomposition of Benzoxazole
| Product | Relative Abundance |
| o-hydroxybenzonitrile | Major |
| cyclopentadiene carbonitrile | Major (lower concentration) |
| benzonitrile | Minor |
| acetylene | Minor |
| HCN | Minor |
| CH=C-CN | Minor |
Nucleophilic and Electrophilic Reactivity at the Benzoxazole Rings
The benzoxazole ring system exhibits distinct sites for both nucleophilic and electrophilic attack. The aromatic nature of the fused benzene (B151609) ring makes it susceptible to electrophilic aromatic substitution, while the C-2 position of the oxazole (B20620) ring is a key site for nucleophilic attack. wikipedia.orgijpbs.com
Nucleophilic Reactivity: The C-2 position of the benzoxazole ring is electrophilic and thus a prime target for nucleophiles. ijpbs.com In Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, this position is substituted with a thioether group. This thioether linkage can potentially be displaced by strong nucleophiles in a nucleophilic aromatic substitution (SNAr) type reaction, particularly if the reaction conditions facilitate the formation of a good leaving group. The sulfur atoms in the thioether linkage also possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles, such as alkylation or oxidation.
Electrophilic Reactivity: Electrophilic substitution reactions are expected to occur on the benzene portion of the benzoxazole rings. The regioselectivity of such reactions will be directed by the combined electronic effects of the fused oxazole ring and any other substituents present. The benzoxazole moiety itself can influence the electron density of the benzene ring, thereby directing incoming electrophiles to specific positions. The presence of electron-donating or electron-withdrawing groups on the benzoxazole ring system can further modify its reactivity towards electrophiles. researchgate.net For instance, the synthesis of 2-substituted benzoxazoles is often achieved through the cyclization of precursors, which highlights the reactivity of the constituent parts that form the benzoxazole core. nih.gov
Polymerization and Oligomerization Mechanisms (if applicable to non-biological contexts)
While Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- is not a conventional monomer, its structure contains functionalities that could potentially participate in polymerization or oligomerization reactions under specific conditions.
The ethanedithiol linker is a key feature in this regard. The addition of dithiols to diethylenic compounds is a known method for the synthesis of polythioethers. itu.edu.tr For example, the radical-catalyzed addition of hexane-1,6-dithiol to hexa-1,5-diene yields high molecular weight polymers. itu.edu.tr Similarly, Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- could potentially be incorporated into polymer chains if reacted with suitable co-monomers containing, for instance, vinyl or other reactive groups.
Another possibility involves the oxidation of the dithioether linkage. The synthesis of disulfide polymers through the oxidation of dithiols has been reported. nih.gov Under oxidative conditions, the thioether groups in the subject molecule could potentially be converted to disulfides, which could then participate in disulfide exchange reactions leading to oligomers or polymers.
Furthermore, if the benzoxazole rings were to be functionalized with polymerizable groups (e.g., vinyl, acrylate, or epoxide moieties), the resulting monomer could undergo polymerization to form polymers with benzoxazole units in the side chains or the main backbone. The presence of the thioether linkage could impart specific properties to such polymers, such as improved thermal stability or refractive index. For instance, novel polyamide-imides containing thioether linkages have been synthesized and shown to possess good thermal stability and high solubility. hsu.ac.ir
Table 3: Examples of Polymerization Reactions Involving Thioethers and Dithiols
| Polymerization Type | Monomers | Resulting Polymer |
| Polyaddition | Ethanedithiol and Diallylamides | Poly(amide thioether)s |
| Oxidative Polymerization | 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol | Disulfide polymers |
| Thiol-ene Polymerization | Di(meth)acrylates and Dithiols | Poly(β-thioether ester ketal)s |
Applications in Materials Science and Advanced Technologies
Utilization in Organic Electronics and Optoelectronic Devices
The benzoxazole (B165842) moiety is a well-known component in materials designed for organic electronics due to its electron-accepting nature, high thermal stability, and favorable photoluminescent properties.
Benzoxazole derivatives are frequently incorporated into the design of organic light-emitting diodes (OLEDs) as electron-transporting materials, hole-blocking materials, or as part of the emissive layer itself. The design of such materials often focuses on creating a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer (ICT), which is crucial for efficient electroluminescence.
In the case of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, the benzoxazole units act as the acceptor components. The dithioethane bridge, while providing flexibility, may not be the most efficient π-conjugated linker for promoting strong ICT compared to vinylene or thiophene (B33073) bridges, which are more common in high-performance OLED emitters. However, the sulfur atoms in the bridge could potentially influence the electronic properties and HOMO-LUMO energy levels of the molecule.
For a molecule like Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- to be an effective luminescent material, it would ideally possess a high photoluminescence quantum yield (PLQY). The flexible dithioethane linker might lead to non-radiative decay pathways through vibrational and rotational motions, potentially quenching fluorescence. To enhance luminescence, structural modifications could be envisioned, such as rigidifying the bridge or incorporating bulky side groups to prevent intermolecular π-π stacking, a common cause of aggregation-caused quenching (ACQ).
Table 1: Comparison of Structural Features in Benzoxazole-Based OLED Materials
| Structural Feature | Role in OLED Performance | Relevance to Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- |
| Benzoxazole Core | Electron-accepting unit, promotes electron transport, provides thermal stability. | Present in the target molecule, suggesting potential for electron transport applications. |
| π-Conjugated Bridge | Facilitates intramolecular charge transfer (ICT), tunes emission wavelength. | The dithioethane bridge is less conjugated than typical linkers, which may limit its effectiveness as a high-efficiency emitter. |
| Donor Moieties | Provide hole-transporting character and tune the HOMO energy level. | Absent in the core structure of the target molecule, limiting its potential as a standalone D-A emitter. |
| Bulky Substituents | Prevent aggregation-caused quenching (ACQ) and improve solubility. | Not present in the parent molecule, but could be a strategy for improving its luminescent properties. |
Plastic scintillators are composite materials that emit light upon interaction with ionizing radiation. They typically consist of a polymer matrix doped with a primary fluorophore and a secondary wavelength shifter (WLS). The WLS absorbs the light emitted by the primary dopant and re-emits it at a longer wavelength to match the optimal sensitivity range of the photodetector.
Benzoxazole derivatives are known to be effective wavelength shifters. For instance, 2-(4-styrylphenyl)benzoxazole has been successfully used as a WLS in plastic scintillators for positron emission tomography (PET) applications. rsc.orgplos.org These compounds exhibit large Stokes shifts, which is a desirable characteristic for a WLS to minimize self-absorption.
The suitability of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- as a wavelength shifter would depend on its absorption and emission spectra, as well as its quantum yield. The absorption spectrum would need to overlap with the emission of a primary scintillator dye (like p-terphenyl (B122091) or 2,5-diphenyloxazole), and its emission should be in the blue-green to green region of the visible spectrum, where photomultiplier tubes are most sensitive. The dithioethane bridge could potentially influence the photophysical properties, and its flexibility might impact the scintillation efficiency.
Potential in Sensor Development and Chemical Detection (excluding biological sensing)
The design of fluorescent chemosensors often relies on the principle of modulating the emission of a fluorophore through its interaction with a specific analyte. The benzoxazole scaffold is a common component in fluorescent probes for the detection of various species, particularly metal ions.
The structure of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- contains several potential coordination sites for metal ions, including the nitrogen atoms of the oxazole (B20620) rings and the sulfur atoms of the dithioethane bridge. The binding of a metal ion to these sites could lead to a change in the fluorescence of the molecule through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). mdpi.com For example, a new benzoxazole-based fluorescent macrocyclic chemosensor has been shown to detect Zn²⁺ and Cd²⁺ in an aqueous medium. mdpi.com
For non-biological sensing applications, this compound could potentially be used to detect environmentally relevant heavy metal ions like Hg²⁺, Pb²⁺, or Cu²⁺. The sulfur atoms in the dithioethane bridge could exhibit a high affinity for soft metal ions like mercury. Upon coordination, the conformational changes and electronic perturbations in the molecule could result in a measurable change in its fluorescence intensity or a shift in its emission wavelength, allowing for quantitative detection. Thiourea-based fluorescent chemosensors have demonstrated the ability to detect aqueous metal ions. nih.gov
Integration into High-Performance Polymeric Materials
Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.orgkpi.ua These properties make them suitable for applications in aerospace, electronics, and protective coatings.
Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- could potentially serve as a monomer or a precursor for the synthesis of novel polybenzoxazoles. The presence of two benzoxazole units allows for its incorporation into a polymer backbone. The flexible dithioethane linkage would be expected to impart a degree of flexibility to the resulting polymer chain, which could lead to improved processability and toughness compared to fully rigid-rod PBOs.
The thermal and mechanical properties of such a polymer would be influenced by the nature of the dithioethane bridge. While the benzoxazole rings contribute to high thermal stability, the aliphatic bridge might be a point of thermal degradation at very high temperatures. The mechanical properties, such as tensile strength and modulus, would also be a balance between the rigidity of the benzoxazole units and the flexibility of the linker.
Table 2: Potential Properties of Polymers Incorporating Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-
| Property | Expected Influence of the Monomer | Comparison with Traditional Polybenzoxazoles |
| Thermal Stability | The benzoxazole units provide high thermal stability. The dithioethane bridge may be a limiting factor at extreme temperatures. | Potentially lower onset of degradation compared to fully aromatic PBOs. |
| Mechanical Strength | The rigid benzoxazole units contribute to strength, while the flexible bridge may lower the modulus. | Likely to be more flexible and less rigid than conventional PBOs. |
| Solubility & Processability | The flexible linker and thioether groups may improve solubility in organic solvents, enhancing processability. | Potentially improved processability due to increased chain flexibility. |
| Adhesion | The sulfur atoms in the bridge could enhance adhesion to metal substrates. | May exhibit enhanced adhesion properties. |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The ability of a molecule to act as a building block in self-assembly processes depends on its shape, symmetry, and the presence of specific recognition sites.
Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- possesses several features that make it an interesting candidate for supramolecular chemistry. The two benzoxazole units can act as hydrogen bond acceptors or participate in π-π stacking interactions. The dithioethane bridge provides conformational flexibility, allowing the molecule to adopt different spatial arrangements to accommodate guest molecules or to form intricate self-assembled structures.
Furthermore, the nitrogen and sulfur atoms can act as coordination sites for metal ions. The reaction of this ligand with various metal centers could lead to the formation of coordination polymers, metallomacrocycles, or discrete coordination cages. nih.gov The geometry and connectivity of these self-assembled structures would be dictated by the coordination preferences of the metal ion and the conformational freedom of the ligand. The resulting supramolecular architectures could have applications in areas such as catalysis, molecular recognition, and materials with tunable porosity.
Catalytic Applications or as Ligands in Catalytic Systems (excluding biocatalysis)
The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity. Bis(benzoxazolyl) ligands have been employed in a variety of catalytic transformations.
Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- can be considered a multidentate ligand, capable of coordinating to a metal center through its nitrogen and sulfur atoms. The resulting metal complexes could exhibit catalytic activity in various organic reactions. For example, transition metal complexes of ligands containing benzoxazole and benzothiazole (B30560) moieties have been investigated as catalysts for ethylene (B1197577) polymerization. yu.edu.jo
The electronic properties of the benzoxazole rings and the steric environment created by the dithioethane bridge would influence the catalytic performance of the metal center. The flexibility of the linker could allow the ligand to adapt to different coordination geometries, potentially enabling the stabilization of various catalytically active species. Potential catalytic applications could include oxidation reactions, C-C coupling reactions, and polymerization catalysis. The specific activity and selectivity would depend on the choice of the metal and the reaction conditions.
Future Research Directions and Concluding Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic methodologies for benzoxazole (B165842) derivatives, while effective, often rely on conventional heating and stoichiometric reagents. The future of synthesizing Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- and its analogues lies in the adoption of more efficient and environmentally benign techniques.
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The application of microwave irradiation to the condensation reaction between 2-mercaptobenzoxazole (B50546) and 1,2-dibromoethane could significantly enhance the efficiency of the synthesis of the title compound. Future studies should focus on optimizing microwave parameters such as temperature, pressure, and irradiation time to maximize yield and purity.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated, scalable production. Developing a flow chemistry process for the synthesis of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- would represent a significant advancement in its sustainable production. Such a system could involve the in-line formation of the benzoxazole thiolate followed by its immediate reaction with the ethanediyl linker, minimizing side reactions and purification steps.
Green Chemistry Principles: Future synthetic strategies should also prioritize the use of greener solvents, catalysts, and reagents. Exploring water-based synthetic routes or the use of recyclable catalysts could substantially improve the environmental footprint of the synthesis of this and related compounds.
Deeper Exploration of Theoretical Models and Predictive Simulations
To unlock the full potential of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis-, a thorough understanding of its electronic structure and properties is crucial. While experimental characterization provides valuable data, theoretical modeling and predictive simulations can offer deeper insights and guide the design of new derivatives with tailored functionalities.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecular geometry, electronic structure, and spectroscopic properties of the compound. Such studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical in determining the compound's electronic and optical properties. Furthermore, theoretical predictions of vibrational spectra can aid in the interpretation of experimental infrared and Raman data.
Predictive Simulations of Coordination Behavior: Computational modeling can be used to predict the coordination behavior of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- with a wide range of metal ions. These simulations can help in understanding the preferred coordination modes, predicting the geometries of the resulting metal complexes, and estimating their stability. This predictive capability can significantly accelerate the discovery of new coordination compounds with desired properties.
Expansion of Coordination Chemistry to Diverse Metal Centers and Multi-metallic Systems
The initial studies on the coordination chemistry of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- have focused on a limited set of first-row transition metals, namely Co(II), Ni(II), Cu(II), and Zn(II). A significant area for future research is the expansion of its coordination chemistry to a broader array of metal centers.
Coordination with Other Transition Metals: Investigating the coordination of this ligand with other transition metals, including precious metals like platinum, palladium, and gold, could lead to the discovery of novel catalysts or therapeutic agents.
Lanthanide and Actinide Complexes: The coordination of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- with lanthanide and actinide ions is a completely unexplored area. Such complexes could exhibit interesting photoluminescent or magnetic properties with potential applications in bioimaging, sensing, or materials science.
Multi-metallic Systems: The flexible bis-bidentate nature of the ligand makes it an ideal candidate for the construction of multi-metallic and heterobimetallic complexes. The synthesis and characterization of such systems could lead to materials with unique catalytic, magnetic, or electronic properties arising from the synergistic interactions between the different metal centers.
| Metal Ion | Reported Coordination | Potential Future Coordination |
| Co(II) | Yes | Formation of multi-metallic clusters |
| Ni(II) | Yes | Exploration of different oxidation states |
| Cu(II) | Yes | Investigation of catalytic activity |
| Zn(II) | Yes | Development of fluorescent sensors |
| Pt(II), Pd(II), Au(III) | No | Potential as catalysts or anticancer agents |
| Lanthanides (e.g., Eu, Tb) | No | Luminescent materials and probes |
| Actinides | No | Fundamental coordination chemistry studies |
Advanced Material Science Applications and Device Integration Beyond Current Scope
The benzoxazole moiety is known to be a component of various functional materials. Future research should focus on exploring the potential of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- and its metal complexes in advanced material science applications.
Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are often used as electron-transporting or emissive materials in OLEDs. The thermal stability and potential for forming stable metal complexes make the title compound a candidate for incorporation into OLED device architectures.
Fluorescent Sensors: The benzoxazole core is a well-known fluorophore. The coordination of metal ions to the bis(benzoxazolylthio)ethane ligand could lead to changes in its fluorescence properties, a phenomenon that can be exploited for the development of selective and sensitive fluorescent sensors for various metal ions.
Optical Brighteners: Certain bis(benzoxazole) derivatives are utilized as optical brighteners. The photophysical properties of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- should be investigated to assess its potential in this application.
Design of Related Derivatives with Tunable Electronic and Structural Properties
The versatility of the benzoxazole scaffold allows for the systematic modification of its structure to fine-tune its electronic and steric properties. The design and synthesis of derivatives of Benzoxazole, 2,2'-[1,2-ethanediylbis(thio)]bis- is a key direction for future research.
Substitution on the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing substituents onto the benzene rings of the benzoxazole moieties can significantly alter the electronic properties of the ligand and its metal complexes. This can be used to modulate their redox potentials, absorption and emission wavelengths, and catalytic activities.
Modification of the Linker: Varying the length and nature of the linker between the two benzoxazole units can influence the flexibility and coordination geometry of the ligand. This can lead to the formation of metal complexes with different structures and properties.
Post-Synthetic Modification: The development of methods for the post-synthetic modification of the coordinated ligand would open up avenues for creating even more complex and functional molecular architectures.
Q & A
What are the recommended synthetic methodologies for preparing thioether-linked benzoxazole derivatives, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis of thioether-linked benzoxazole derivatives typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, refluxing tetrazole derivatives with bis(triphenylphosphine)palladium dichloride in dry THF/triethylamine (1:1) under argon for 48 hours yields intermediates, which are subsequently purified via recrystallization or column chromatography . Key factors affecting yield include:
- Catalyst loading : Optimal Pd(PPh₃)₂Cl₂ concentrations (e.g., 0.26 mmol per 5.95 mmol substrate) prevent side reactions.
- Temperature : Reflux at 55–60°C ensures efficient coupling while minimizing decomposition.
- Solvent system : Polar aprotic solvents (e.g., THF) enhance solubility of aromatic intermediates.
How can gas chromatography (GC) parameters be optimized to assess the purity of benzoxazole derivatives?
Methodological Answer:
GC analysis using non-polar stationary phases (e.g., SE-30) and nitrogen carrier gas is effective for separating benzoxazole analogs. Critical parameters include:
| Parameter | Optimal Value | Impact on Separation |
|---|---|---|
| Column Temperature | 70–90°C (ramped) | Reduces peak broadening |
| Carrier Gas Flow | 20–30 mL/min (N₂) | Balances resolution and run time |
| Column Length | 2 m (packed) | Enhances theoretical plates |
Retention indices (RI) should be cross-referenced with literature values (e.g., Gnauck, 1984) for compound identification .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in thioether-linked benzoxazole systems?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₁₄O₂S₂ for ethanol-linked derivatives) and detects isotopic patterns .
- ¹H/¹³C NMR : Assigns thioether (-S-) and benzoxazole (C=N) proton environments. For example, ethylene bridge protons appear as triplets (δ 2.8–3.2 ppm), while aromatic protons resonate at δ 7.0–8.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for trans/cis configurations in ethylene bridges .
How do structural modifications (e.g., methyl substituents) affect the fluorescence properties of benzoxazole derivatives?
Methodological Answer:
Methyl groups at the 5-position of benzoxazole enhance fluorescence quantum yield by reducing non-radiative decay. For example, 1,2-bis(5-methyl-2-benzoxazolyl)ethylene (CAS 1041-00-5) exhibits a Stokes shift of 80 nm in ethanol, attributed to π→π* transitions stabilized by electron-donating methyl groups . Key experimental considerations:
- Solvent polarity : Polar solvents (e.g., DMSO) increase emission intensity via solvatochromism.
- Concentration effects : Aggregation-caused quenching (ACQ) occurs above 10⁻⁴ M, requiring dilute solutions for accurate measurements.
How should researchers address discrepancies in reported physical properties (e.g., melting points) across studies?
Methodological Answer:
Contradictory data (e.g., melting points varying by 5–10°C) often arise from differences in:
- Purification methods : Recrystallization solvents (e.g., ethanol vs. acetone) impact crystal packing.
- Instrument calibration : Differential Scanning Calorimetry (DSC) must be standardized with reference materials (e.g., indium).
- Polymorphism : Thermogravimetric analysis (TGA) can identify polymorphic transitions .
What factors govern the thermal stability of benzoxazole derivatives during prolonged storage?
Methodological Answer:
Stability under ambient conditions depends on:
- Moisture sensitivity : Thioether bonds are prone to hydrolysis; derivatives should be stored in desiccators with silica gel .
- Light exposure : UV radiation induces C-S bond cleavage; amber glassware or opaque containers are recommended .
- Temperature : Long-term storage at –20°C prevents oxidative degradation, as evidenced by <5% decomposition over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
